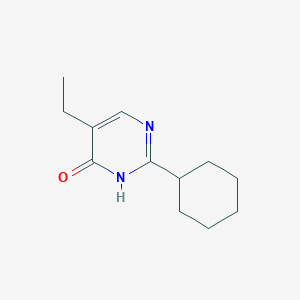

2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with cyclohexyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of cyclohexylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to form derivatives.

Reduction: Reduction reactions can modify the pyrimidine ring or the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-Cyclohexyl-5-methylpyrimidin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.

2-Phenyl-5-ethylpyrimidin-4(1H)-one: Phenyl group instead of cyclohexyl.

2-Cyclohexyl-5-ethylpyrimidin-2(1H)-one: Different position of the substituents on the pyrimidine ring.

Uniqueness

2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The cyclohexyl group provides steric bulk, while the ethyl group can affect the compound’s electronic properties.

Biological Activity

2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS No. | Not specified |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.29 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are crucial in cellular signaling and cancer progression.

- Antiviral Activity : Studies have highlighted its efficacy against viral infections, particularly through inhibition of viral RNA-dependent RNA polymerase (RdRp) activities, which are essential for viral replication.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Acute Myeloid Leukemia (AML) : The compound showed promising results against MV4-11 and MOLM13 cell lines, which carry FLT3 mutations, indicating a potential role as a targeted therapy in leukemia treatment .

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against the Zika virus:

- Zika Virus Inhibition : A derivative of this compound demonstrated substantial inhibition of Zika virus replication by targeting the NS5 RdRp, showcasing its potential as an antiviral agent .

Case Studies and Research Findings

- FLT3 Inhibitor Studies : In a study focused on developing FLT3 inhibitors, modifications to the cyclohexyl substituent at the 4-position of pyrimidine derivatives were systematically analyzed. The findings indicated that certain structural configurations significantly enhanced potency against FLT3-driven AML cells .

- Antiviral Testing : Another research effort explored the antiviral potential of related compounds, revealing that those with cyclohexyl groups exhibited low nanomolar activity against HIV-1 by inhibiting both polymerase and RNase H functions .

Properties

CAS No. |

61442-55-5 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-cyclohexyl-5-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H18N2O/c1-2-9-8-13-11(14-12(9)15)10-6-4-3-5-7-10/h8,10H,2-7H2,1H3,(H,13,14,15) |

InChI Key |

ZFBSKBKEDHIKOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(NC1=O)C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.